Pocapavir Pocapavir Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent. SCH-48973 had antiviral activity (50% inhibitory concentrations [IC50s]) of 0.02 to 0.11 microg/ml, with no detectable cytotoxicity at 50 microg/ml. SCH-48973 inhibited 80% of 154 recent human enterovirus isolates at an IC50 of 0.9 microg/ml. The affinity constant (Ki) for SCH-48973 binding to poliovirus was 8.85 x 10(-8) M. SCH-48973 demonstrated efficacy in a murine poliovirus model of enterovirus disease. SCH-48973 represents a potential candidate for therapeutic intervention against enterovirus infections.
Brand Name: Vulcanchem
CAS No.: 146949-21-5
VCID: VC0539955
InChI: InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
SMILES: COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Molecular Formula: C21H17Cl3O3
Molecular Weight: 423.7 g/mol

Pocapavir

CAS No.: 146949-21-5

Cat. No.: VC0539955

Molecular Formula: C21H17Cl3O3

Molecular Weight: 423.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pocapavir - 146949-21-5

CAS No. 146949-21-5
Molecular Formula C21H17Cl3O3
Molecular Weight 423.7 g/mol
IUPAC Name 1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene
Standard InChI InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
Standard InChI Key XXMDDBVNWRWNCW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Canonical SMILES COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Appearance Solid powder

Mechanism of Action and Antiviral Targets

Structural Interaction with Viral Capsid

Pocapavir belongs to the WIN-like class of compounds, which bind a hydrophobic pocket in the VP1 capsid protein of picornaviruses . This pocket, located in the canyon region critical for host cell receptor interaction, stabilizes the virion, preventing conformational changes necessary for uncoating and RNA release . Structural studies confirm that Pocapavir’s binding increases capsid rigidity, effectively blocking viral entry into host cells .

Specificity Against Polioviruses

While active against multiple enteroviruses, Pocapavir exhibits heightened potency against polioviruses, with a mean effective inhibitory concentration (EC₅₀) of 0.024 µM in vitro . This specificity stems from conserved residues in the VP1 pocket of polioviruses, which form favorable interactions with Pocapavir’s chemical structure . Comparative analyses with other capsid inhibitors, such as pleconaril and vapendavir, reveal broader enterovirus coverage but lower anti-poliovirus activity .

Pharmacokinetic Profile and Dosing Optimization

Absorption and Food Effects

Pocapavir’s bioavailability is significantly influenced by meal composition. Administered as a 1600 mg daily dose, peak plasma concentrations (Cₘₐₓ) and area under the curve (AUC) doubled when taken with high-fat meals (60–75 g fat) compared to standard meals (<25 g fat) . Twice-daily dosing (800 mg BID) with high-fat meals achieved comparable exposure to once-daily regimens, suggesting flexibility in dosing schedules .

Table 1: Pharmacokinetic Parameters by Dosing Regimen

CohortDosing RegimenCₘₐₓ (ng/mL)AUC₀–₂₄ (ng·h/mL)Tₘₐₓ (h)
QD3HF1600 mg QD, high-fat1200 ± 3109800 ± 24004.5
BID3HF800 mg BID, high-fat850 ± 1909200 ± 21003.8
QD3STD1600 mg QD, standard600 ± 1504800 ± 13005.2

Elimination and Steady-State Exposure

Pocapavir exhibits linear pharmacokinetics with no accumulation upon repeated dosing. The elimination half-life ranges from 12–16 hours, supporting once-daily administration . Steady-state trough concentrations (Cₜᵣₒᵤgₕ) remained above the EC₅₀ across all cohorts, ensuring sustained antiviral activity .

Clinical Efficacy in Poliovirus Challenge Studies

Trial Design and Participant Demographics

A randomized, blinded, placebo-controlled study enrolled 144 healthy adults who received monovalent oral poliovirus type 1 vaccine (mOPV1) followed by Pocapavir or placebo . Participants were stratified into four cohorts evaluating dosing frequency (QD vs. BID), meal type, and treatment initiation time (24 vs. 72 hours post-challenge) .

Table 2: Key Clinical Outcomes

ParameterPocapavir (n = 93)Placebo (n = 48)P-value
Median time to clearance10 days13 days0.0019
Resistant virus emergence44%10%<0.0001
Seroconversion rate96%96%NS

Accelerated Viral Clearance

Pocapavir reduced median time to stool virus negativity by 3 days compared to placebo (10 vs. 13 days; P = 0.0019) . Subgroup analysis excluding resistant cases showed a more pronounced effect (5.5 vs. 13 days; P < 0.0001), underscoring the impact of resistance on efficacy .

Resistance Emergence and Transmission

Resistant variants (VP1-U191C, VP1-N171D) arose in 44% of Pocapavir recipients, often within 7 days of treatment . Notably, 3 subjects harbored resistant virus at baseline, suggesting pre-existing mutations or transmission within the isolation facility . Placebo recipients also exhibited resistance (10%), indicating person-to-person spread .

Challenges in Resistance Management

Mechanisms of Resistance

Resistance arises from mutations in the VP1 pocket (e.g., N171D, U191C), reducing Pocapavir binding affinity by altering hydrophobic interactions . Cross-resistance studies indicate these variants remain susceptible to polymerase inhibitors like ribavirin, suggesting combination therapy could mitigate resistance .

Transmission Dynamics

The isolation facility environment facilitated transmission of resistant strains, evidenced by infection in placebo recipients . This underscores the need for strict infection control in clinical and community settings during outbreaks.

Future Directions and Strategic Implications

Combination Therapy Approaches

Pairing Pocapavir with polymerase or protease inhibitors could suppress resistance. Preclinical models show synergistic effects when combined with ribavirin, reducing viral load by 3-log compared to monotherapy .

Role in Polio Eradication

Pocapavir’s ability to accelerate clearance in immunodeficient chronic excretors addresses a critical gap in eradication efforts . Ongoing trials in immunocompromised populations (NCT04285021) aim to validate these findings in real-world cohorts.

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